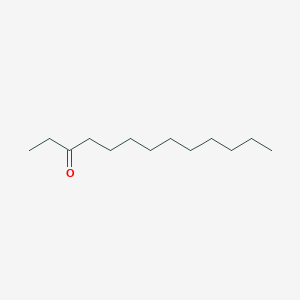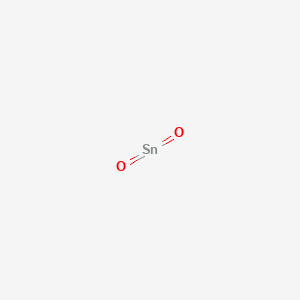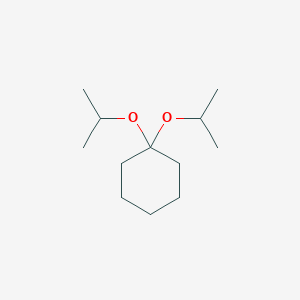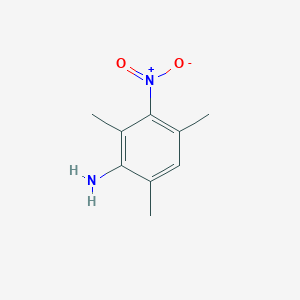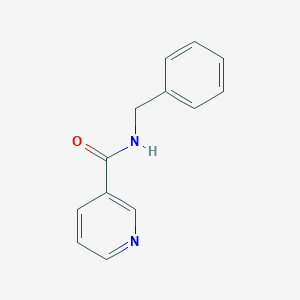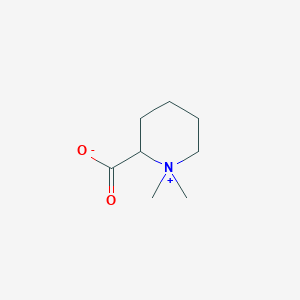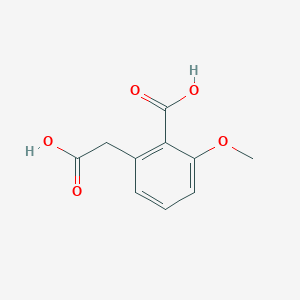
2-(Carboxymethyl)-6-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxymethyl)-6-methoxybenzoic acid, also known as CMBA, is a chemical compound that is widely used in the field of scientific research. It is a carboxylic acid derivative of benzoic acid and is commonly used as a reagent in various biochemical and physiological experiments. CMBA is a white crystalline powder that is soluble in water and has a molecular weight of 214.19 g/mol.
作用機序
The mechanism of action of 2-(Carboxymethyl)-6-methoxybenzoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in the hydrolysis of esters and amides. It is also believed to act as a pH indicator by changing color in response to changes in pH.
生化学的および生理学的効果
2-(Carboxymethyl)-6-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. 2-(Carboxymethyl)-6-methoxybenzoic acid has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 2-(Carboxymethyl)-6-methoxybenzoic acid in lab experiments is that it is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using 2-(Carboxymethyl)-6-methoxybenzoic acid is that it may not be suitable for all types of experiments. For example, it may not be suitable for experiments that require a high degree of specificity or sensitivity.
将来の方向性
There are many potential future directions for research on 2-(Carboxymethyl)-6-methoxybenzoic acid. One area of research could be the development of new synthetic methods for 2-(Carboxymethyl)-6-methoxybenzoic acid and related compounds. Another area of research could be the exploration of the potential therapeutic uses of 2-(Carboxymethyl)-6-methoxybenzoic acid, such as in the treatment of oxidative stress-related diseases. Additionally, further research could be done to elucidate the mechanism of action of 2-(Carboxymethyl)-6-methoxybenzoic acid and to explore its potential as a pH indicator in biochemical assays.
合成法
The synthesis of 2-(Carboxymethyl)-6-methoxybenzoic acid involves the reaction between 2,6-dimethoxybenzoic acid and chloroacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as water or ethanol.
科学的研究の応用
2-(Carboxymethyl)-6-methoxybenzoic acid has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as esters and amides. It is also used as a pH indicator in biochemical assays. In addition, 2-(Carboxymethyl)-6-methoxybenzoic acid is used in the determination of the activity of enzymes such as cholinesterase and acetylcholinesterase.
特性
CAS番号 |
1137-31-1 |
|---|---|
製品名 |
2-(Carboxymethyl)-6-methoxybenzoic acid |
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC名 |
2-(carboxymethyl)-6-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
BSUGOGIZIBJDHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)O)CC(=O)O |
正規SMILES |
COC1=CC=CC(=C1C(=O)O)CC(=O)O |
同義語 |
2-Carboxy-3-methoxybenzeneacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




